molecular formula C13H21N3O4S B4554849 1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide

Cat. No.: B4554849
M. Wt: 315.39 g/mol
InChI Key: UBSJELXNEFBZBM-UHFFFAOYSA-N
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Description

1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C13H21N3O4S and its molecular weight is 315.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.12527733 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aromatic Nucleophilic Substitution Reactions

Compounds featuring dimethylamino groups have been studied for their reactivity in aromatic nucleophilic substitution reactions, highlighting the versatile chemistry of these compounds in synthesizing new chemical entities (Sekiguchi et al., 1988).

Antibacterial Activity

Derivatives of sulfonamides, closely related to the query compound, have been synthesized and evaluated for their antibacterial properties. These studies contribute to the development of new antibacterial agents, showcasing the potential of sulfonamide derivatives in medicinal chemistry (Ajani et al., 2013).

Enzyme Inhibition Studies

Research into O-substituted derivatives of sulfonyl piperidine compounds has been conducted, evaluating their bioactivity against various enzymes. This highlights the utility of these compounds in probing biochemical pathways and developing therapeutic agents (Khalid et al., 2013).

Hyperbranched Polymers

Compounds with dimethylamino and piperidine functionalities have been utilized in the synthesis of hyperbranched polymers, demonstrating applications in material science and engineering due to their unique physical properties (Yan & Gao, 2000).

Antiallergy and Anti-inflammatory Agents

Synthesis and evaluation of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives for antiallergy activity exemplify the exploration of these compounds in developing therapeutic agents for allergy and inflammation (Walsh et al., 1990).

Lewis Basic Catalysts

Derivatives of l-piperazine-2-carboxylic acid have been developed as highly enantioselective Lewis basic catalysts, illustrating the role of such compounds in synthetic organic chemistry and catalysis (Wang et al., 2006).

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-15(2)21(18,19)16-7-5-11(6-8-16)13(17)14-10-12-4-3-9-20-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSJELXNEFBZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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